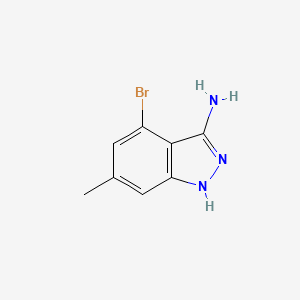

4-Bromo-6-methyl-1H-indazol-3-amine

Description

Contextual Significance of Indazole Heterocycles in Contemporary Medicinal Chemistry Research

Indazole heterocycles are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. nih.govpnrjournal.com These bicyclic structures, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serve as a foundational scaffold for a wide array of biologically active molecules. nih.govpnrjournal.com The versatility of the indazole nucleus allows for diverse substitutions, leading to compounds with a broad spectrum of pharmacological activities. nih.gov

Nitrogen-containing heterocycles, in general, are crucial components in the development of new drugs and are found in many naturally occurring bioactive compounds. pnrjournal.com Indazoles, in particular, have been identified as "privileged structures" in medicinal chemistry, meaning they can bind to multiple biological targets with high affinity. pnrjournal.com This has led to their incorporation into a variety of therapeutic agents. pnrjournal.comaustinpublishinggroup.com

The significance of indazoles is underscored by their presence in several FDA-approved drugs. For instance, Pazopanib and Axitinib are tyrosine kinase inhibitors used in cancer therapy, while Granisetron (B54018) is an antiemetic used to manage nausea and vomiting in chemotherapy patients. nih.govpnrjournal.com The broad range of activities exhibited by indazole derivatives includes anti-inflammatory, anti-cancer, anti-HIV, antibacterial, and antifungal properties. nih.govresearchgate.net

Rationale for Focused Academic Investigation of Substituted 1H-Indazol-3-amines

Within the broader class of indazoles, substituted 1H-indazol-3-amines represent a particularly important subclass for academic and industrial research. The 3-aminoindazole moiety is a key structural feature in many biologically active compounds and is considered a privileged fragment in drug discovery. nih.gov This scaffold is known to be a potent hinge-binding fragment, which is crucial for the activity of many kinase inhibitors. nih.gov

The rationale for the focused investigation of these compounds stems from their potential to act as inhibitors of various enzymes and receptors implicated in disease. For example, derivatives of 1H-indazol-3-amine have been developed as potent inhibitors of fibroblast growth factor receptors (FGFR), which play a critical role in cancer progression. nih.gov Furthermore, the 3-aminoindazole structure is a key component of Linifanib, a potent tyrosine kinase receptor inhibitor, and is also found in a glycogen (B147801) synthase 3β inhibitor with potential for treating Alzheimer's disease. nih.govnih.gov

The ability to readily modify the indazole core at various positions allows for the fine-tuning of a compound's pharmacological properties. This "scaffold hopping" and molecular hybridization approach enables the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Overview of the Scholarly Research Landscape Pertaining to 4-Bromo-6-methyl-1H-indazol-3-amine

The specific compound, this compound, is a substituted indazole that has emerged as a significant building block in medicinal chemistry research. Its structure, featuring a bromine atom at the 4-position and a methyl group at the 6-position of the indazole ring, provides a unique template for the development of novel therapeutic agents.

While extensive research has been conducted on various indazole derivatives, the scholarly landscape for this compound itself is more focused. It is often utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, its dihydrochloride (B599025) salt is available from commercial suppliers, indicating its utility in research and development. bldpharm.com

Research efforts involving similar structures, such as 6-bromo-1H-indazol-4-amine derivatives, highlight the importance of the bromo-indazole scaffold in generating compounds with diverse biological activities. researchgate.net The synthesis of various substituted indazoles, including those with bromine and methyl groups, is an active area of investigation, with researchers continuously developing more efficient and scalable synthetic routes. rsc.orggoogle.com The presence of the bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse libraries of compounds for biological screening.

Interactive Data Table: Properties of Related Indazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 4-bromo-1H-indazol-3-amine | C₇H₆BrN₃ | 212.05 | Bromo and amino substitutions on the indazole ring. nih.gov |

| 6-bromo-3-methyl-1H-Indazol-4-amine | C₈H₈BrN₃ | 226.07 | Bromo, methyl, and amino substitutions on the indazole ring. nih.gov |

| 4-(Aminomethyl)-6-bromo-1H-indazole | C₈H₈BrN₃ | 226.07 | Aminomethyl and bromo substitutions on the indazole ring. sigmaaldrich.com |

| 1H-Indazol-3-amine | C₇H₇N₃ | 133.15 | The parent amino-indazole structure. bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methyl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECVNPHOPGPKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)C(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 6 Methyl 1h Indazol 3 Amine

General Synthetic Strategies for the Indazole Core Construction

The synthesis of the indazole ring system has been an active area of research, leading to a variety of classical and modern methods. These approaches offer different levels of efficiency, regioselectivity, and functional group tolerance.

Classical and Established Synthetic Approaches for Indazoles

Historically, the synthesis of indazoles has relied on several well-established methods. One of the earliest reported methods involves the thermal cyclization of o-hydrazinocinnamic acid. caribjscitech.com Another common approach is the diazotization of o-methyl substituted anilines, followed by a base-promoted cyclization. acs.org Condensation reactions of o-fluorobenzaldehydes with hydrazine (B178648) also provide a pathway to 1H-indazoles, although this method is somewhat limited in scope. acs.org

Modern Catalytic Methods for Indazole Ring Formation (e.g., Palladium-catalyzed, Copper-catalyzed)

The advent of transition-metal catalysis has revolutionized indazole synthesis, offering milder reaction conditions and broader substrate scope. bohrium.com

Palladium-catalyzed methods are widely employed. For instance, the intramolecular amination of N-aryl-N'-(o-bromobenzyl)hydrazines and the cyclization of substituted o-bromobenzaldehyde arylhydrazones are effectively catalyzed by palladium complexes. acs.orgnih.gov Palladium catalysis is also crucial in the synthesis of 3-aminoindazoles from 2-bromobenzonitriles via arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a powerful tool. Copper catalysts, such as copper(I) oxide (Cu₂O) and copper(II) acetate (B1210297) (Cu(OAc)₂), are used in the intramolecular amination of o-haloarylcarbonylic compounds and the cyclization of o-haloaryl N-sulfonylhydrazones. nih.govacs.org These methods often proceed under milder conditions and with lower catalyst loadings compared to some palladium-catalyzed systems. nih.gov A cascade coupling-condensation process using copper catalysis on 2-halobenzonitriles with hydrazine derivatives provides a direct route to substituted 3-aminoindazoles. organic-chemistry.org

Rhodium-catalyzed reactions have also been developed for the synthesis of indazoles, often involving C-H activation and annulation sequences. nih.govnih.govmdpi.comacs.org For example, Rh(III)-catalyzed annulation of phthalazinones with allenes yields indazole derivatives containing a quaternary carbon. nih.govmdpi.com

The following table summarizes some of the key catalytic methods for indazole synthesis:

| Catalyst System | Starting Materials | Product Type | Reference(s) |

| Pd(dppf)Cl₂ | 2-bromobenzonitriles, benzophenone hydrazone | 3-Aminoindazoles | organic-chemistry.org |

| Cu₂O | o-haloaryl N-sulfonylhydrazones | 1H-Indazoles | nih.gov |

| Cu(OAc)₂ | o-haloaryl N-sulfonylhydrazones | 1H-Indazoles | nih.gov |

| [Cp*RhCl₂]₂/AgOAc | Phthalazinones, allenes | Indazoles with quaternary carbon | nih.govmdpi.com |

| Rh(III)/Cu(II) | Imidates, nitrosobenzenes | 1H-Indazoles | nih.gov |

Metal-Free and Green Chemistry Synthetic Protocols for Indazoles

In line with the principles of green chemistry, metal-free synthetic routes to indazoles have gained significant attention. hilarispublisher.com These methods avoid the use of potentially toxic and expensive heavy metals.

A notable metal-free approach involves the synthesis of 1H-indazoles from readily available o-aminobenzoximes under mild conditions, using methanesulfonyl chloride and triethylamine. acs.orgnih.govscispace.com This method is scalable and provides good to excellent yields. nih.gov Another one-pot, metal-free protocol utilizes the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which is operationally simple and tolerant of air and moisture. organic-chemistry.orgacs.org

Cycloaddition Reactions in the Formation of Substituted Indazoles

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a convergent and rapid approach to the indazole core. acs.org A common strategy involves the reaction of in situ generated arynes with diazo compounds. orgsyn.orgorganic-chemistry.org The arynes are typically generated from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of a fluoride (B91410) source. orgsyn.orgorganic-chemistry.org This method allows for the synthesis of a wide range of substituted indazoles under mild conditions. organic-chemistry.org

Another variant of the [3+2] cycloaddition involves the reaction of nitrile imines, generated in situ, with benzyne. acs.orgnih.gov This approach is particularly rapid, affording N(1)-C(3) disubstituted indazoles in good yields. acs.orgnih.gov

Targeted Synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine and Analogues

While general methods provide access to the indazole scaffold, the synthesis of specifically substituted analogues like this compound often requires tailored strategies involving precursor synthesis and directed functionalization.

Precursor Synthesis and Directed Functionalization Strategies

The synthesis of this compound and its analogues often starts with appropriately substituted benzene (B151609) derivatives. For instance, the synthesis of the related 4-bromo-5-methyl-1H-indazole involves the reaction of 2-bromo-4-fluorotoluene (B74383) with lithium diisopropylamide to generate a lithium reagent, which is then formylated. google.com This aldehyde is converted to an oxime derivative, followed by ring closure with hydrazine hydrate (B1144303) to form the indazole core. google.com

A general two-step synthesis for substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. organic-chemistry.org This strategy could be adapted for the synthesis of this compound by starting with a suitably substituted 2-bromobenzonitrile.

The synthesis of the regioisomeric 6-bromo-3-methyl-1H-indazol-4-amine has been reported, and its synthesis provides insights into potential routes. nih.gov Similarly, methods for preparing 3-bromo-6-methyl-1H-indazol-4-amine often involve the regioselective bromination of a precursor indazole using reagents like N-bromosuccinimide (NBS).

A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, has been developed from 2,6-dichlorobenzonitrile (B3417380). nih.govchemrxiv.org This involves a regioselective bromination followed by heterocycle formation with hydrazine. nih.govchemrxiv.org This highlights a strategy of late-stage functionalization to introduce the bromine atom.

The synthesis of various indazole derivatives often involves Suzuki coupling reactions to introduce aryl or other substituents. For example, 6-bromo-3-iodo-1H-indazole can be prepared and subsequently used in Suzuki coupling reactions to build more complex molecules. rsc.org This demonstrates the utility of halogenated indazoles as key building blocks.

The synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (B68940) via reaction with hydrazine hydrate is a high-yielding and rapid process. nih.gov This precursor can then undergo Suzuki coupling reactions to introduce further diversity. nih.gov

Regioselective Bromination and Methylation Considerations in Indazole Synthesis

The synthesis of specifically substituted indazoles like this compound requires precise control over the introduction of substituents onto the heterocyclic core. Regioselectivity in electrophilic substitution reactions such as bromination and alkylation is a key challenge.

Bromination: The position of bromination on the indazole ring is highly dependent on the reaction conditions and the directing effects of existing substituents. For instance, direct bromination of 4-substituted 1H-indazoles can be regioselective. A study demonstrated the regioselective C7-bromination of 4-sulfonamido-1H-indazoles using N-bromosuccinimide (NBS). rsc.org In the synthesis of a precursor for Lenacapavir, 7-bromo-4-chloro-1H-indazol-3-amine, regioselective bromination of 2,6-dichlorobenzonitrile was a key step before the formation of the indazole ring. nih.gov N-Bromosuccinimide (NBS) was found to be the optimal reagent for this transformation, minimizing side reactions like the hydration of the nitrile group that occurred with elemental bromine. nih.gov Metal-free halogenation methods have also been developed, allowing for the highly selective synthesis of mono- or poly-halogenated 2H-indazoles by carefully adjusting reaction conditions. nih.gov

Methylation: The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 substituted products. beilstein-journals.org The regioselectivity is influenced by the nature of the methylating agent, the base, and the solvent used. nih.govresearchgate.net For example, methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of N-1 and N-2 methylated products. researchgate.net However, high N-1 selectivity can be achieved for electron-deficient indazoles using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.govbeilstein-journals.org This selectivity is thought to arise from the coordination of the sodium cation with the N-2 nitrogen and a nearby electron-rich atom on a C-3 substituent. beilstein-journals.orgbeilstein-journals.org Conversely, substituents at the C-7 position can direct alkylation to the N-2 position. nih.gov

The synthesis of this compound itself would likely involve a multi-step process starting from a pre-functionalized benzene derivative, such as a substituted 2-nitrotoluene (B74249) or 2-aminobenzonitrile, where the methyl and bromo groups are positioned before the construction of the indazole ring.

Introduction of the 3-Amino Functionality into Indazole Systems

The 1H-indazol-3-amine structure is a critical component in many biologically active molecules, acting as an effective hinge-binding fragment in kinase inhibitors. nih.govmdpi.com Several synthetic strategies exist for introducing the amino group at the C-3 position of the indazole core.

One of the most common and direct methods involves the cyclization of ortho-halobenzonitriles with hydrazine. nih.govnih.govmdpi.com For example, 5-bromo-1H-indazol-3-amine can be prepared in high yield by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate. nih.govmdpi.com This SNAr reaction is efficient and widely applicable. nih.gov

Alternative two-step procedures have been developed to avoid the limitations of the SNAr reaction. One such method involves the palladium-catalyzed arylation of benzophenone hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection and cyclization sequence to yield the substituted 3-aminoindazole. nih.govorganic-chemistry.org Copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine carboxylic esters also provide access to 3-aminoindazoles through a cascade process. organic-chemistry.org Furthermore, a base-mediated reaction between nitriles and hydrazines has been developed, which is effective even for less reactive aromatic hydrazines, leading to a variety of N-substituted 3-aminoindazoles. rsc.org

Optimization of Reaction Conditions and Yields for Substituted 3-Aminoindazoles

Optimizing reaction conditions is crucial for maximizing the yield and purity of substituted 3-aminoindazoles. This involves careful selection of catalysts, bases, solvents, and temperature.

In the synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine, the choice of solvent and reaction time is important. For instance, the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate proceeds with an 88% yield after refluxing for just 20 minutes. nih.gov

For palladium-catalyzed cross-coupling reactions used in building substituted indazoles, the choice of catalyst and base is critical. In Suzuki couplings to form 5-aryl-1H-indazol-3-amines, the use of PdCl₂(dppf)₂ as a catalyst with Cs₂CO₃ as the base in a 1,4-dioxane/water mixture at 90°C has proven effective, providing yields in the range of 75-80%. nih.govmdpi.com The use of microwave irradiation has also been shown to accelerate reactions and improve yields in some cases, such as in the synthesis of 3-amino-1,2,4-triazoles, where optimizing the amount of acid catalyst and temperature was key to achieving high yields. mdpi.com

The following table summarizes optimized conditions for a key step in the synthesis of substituted 3-aminoindazoles:

| Reaction Type | Starting Material | Reagents & Conditions | Product | Yield | Reference |

| Cyclization | 5-Bromo-2-fluorobenzonitrile | NH₂NH₂·H₂O (80%), reflux, 20 min | 5-Bromo-1H-indazol-3-amine | 88% | nih.gov |

| Suzuki Coupling | 5-Bromo-1H-indazol-3-amine | Arylboronic acid, PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O, 90°C, 6 h | 5-Aryl-1H-indazol-3-amine | 75-80% | nih.gov |

| Two-Step Synthesis | 2-Bromobenzonitriles | 1. Benzophenone hydrazone, Pd catalyst; 2. Acid | Substituted 3-aminoindazoles | General & Efficient | nih.gov |

Chemical Reactivity and Derivatization Studies of this compound

The presence of multiple functional groups—a bromo substituent, a methyl group, and an amine—on the indazole core makes this compound a versatile building block for further chemical modification.

Nucleophilic Substitution Reactions Involving Halogen Substituents

The bromine atom on the indazole ring is susceptible to nucleophilic substitution, although the reactivity depends on its position and the electronic nature of the ring. rsc.orgmasterorganicchemistry.comlibretexts.orgbasicmedicalkey.com In many heterocyclic systems, halogen atoms can be displaced by various nucleophiles. For N-protected halogenoimidazoles, for example, the bromine at the C2 position is readily displaced by alkane or arenethiolates, while a bromine at the C5 position can be displaced in nitro-substituted systems. rsc.org While specific studies on the nucleophilic substitution of the C4-bromo group of this compound are not detailed in the provided context, it is a plausible reaction pathway for introducing new functional groups at this position.

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of haloindazoles. nih.govresearchgate.net The bromine atom at the C-4 position of this compound serves as an excellent handle for introducing aryl, heteroaryl, or vinyl groups via reactions like the Suzuki or Heck coupling.

Suzuki Reaction: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is widely used to form carbon-carbon bonds. nih.govorganic-chemistry.org This reaction has been successfully applied to various bromoindazoles. For instance, 5-bromoindazoles can be coupled with pyrrole- and thiophene-boronic acids in good yields using a Pd(dppf)Cl₂ catalyst. nih.gov Similarly, 7-bromo-4-substituted-1H-indazoles react efficiently with a range of aryl and heteroaryl boronic acids. rsc.org The introduction of different substituted aromatic groups at the C-5 position of 5-bromo-1H-indazol-3-amine via Suzuki coupling is a key strategy in the synthesis of potential antitumor agents. nih.govmdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction provides a method for vinylation of the indazole core. While aryl bromides can sometimes be challenging substrates due to competing dehalogenation, optimized conditions, including the use of specific ligands or ball-milling techniques, can lead to high yields. beilstein-journals.org For example, a bromide-assisted chemoselective Heck reaction of 3-bromoindazoles has been reported. beilstein-journals.org

The table below illustrates typical conditions for cross-coupling reactions on bromoindazoles.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki Coupling | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(Pyrrol-2-yl)indazole | nih.gov |

| Suzuki Coupling | 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-4-sulfonamidoindazole | rsc.org |

| Suzuki Coupling | 5-Bromo-1H-indazol-3-amine | Various arylboronic acids | PdCl₂(dppf)₂, Cs₂CO₃ | 5-Aryl-1H-indazol-3-amine | nih.gov |

Transformations Involving the 3-Amine Functional Group

The 3-amino group of the indazole is a versatile functional handle that can be readily derivatized to generate a library of new compounds. nih.govresearchgate.net Common transformations include acylation, alkylation, and the formation of various heterocyclic systems.

Acylation: The amino group can be acylated using reagents like chloroacetic anhydride (B1165640) to form an amide linkage. mdpi.com This amide can then serve as an intermediate for further coupling reactions, for instance, with various thiophenols or piperazines to create more complex structures. nih.govmdpi.com

Alkylation/Amination: The primary amine can also undergo reactions to form secondary or tertiary amines. For example, 3-(2-piperidinoethylamino)indazole can be prepared, demonstrating the possibility of introducing alkylamino side chains. google.com

These transformations are crucial in medicinal chemistry for modulating properties such as solubility, bioavailability, and target-binding affinity. nih.gov The derivatization of the 3-amino group has been a key strategy in the development of numerous indazole-based inhibitors. nih.gov

N-Alkylation and N-Acylation Studies on the Indazole Nitrogen Atoms

The functionalization of the indazole core at its nitrogen atoms is a critical step in the synthesis of a wide array of biologically active molecules. The N-alkylation and N-acylation of this compound are pivotal transformations that allow for the introduction of various substituents, profoundly influencing the compound's physicochemical properties and pharmacological activity. These reactions, however, are often complicated by the presence of two reactive nitrogen atoms in the indazole ring (N1 and N2), leading to potential regioselectivity issues.

The regiochemical outcome of N-alkylation on the indazole scaffold is influenced by a combination of factors, including the nature of the substituents on the indazole ring, the type of alkylating agent used, and the reaction conditions such as the base and solvent employed. chemsrc.com Generally, direct alkylation of 1H-indazoles can result in a mixture of N1 and N2 substituted products. nih.gov

For structurally related compounds, such as 6-Bromo-1H-indazol-4-amine, N-methylation has been successfully achieved using sodium hydride (NaH) as a base in an anhydrous solvent like tetrahydrofuran (THF), followed by the addition of methyl iodide. This approach typically favors N-methylation at the 1-position due to the nucleophilic nature of the indazole's amine group in this position. It is anticipated that a similar strategy would be effective for the N-alkylation of this compound. The presence of the electron-donating amino group at the C3 position and the methyl group at the C6 position may influence the electron density at the N1 and N2 positions, thereby affecting the regioselectivity of the alkylation.

N-acylation of indazoles is another important transformation. It is often used not only to introduce an acyl group but also as a strategic step to exclusively obtain N1-alkylated products. Regioselective N-acylation tends to yield the N1 substituted regioisomer. This is sometimes followed by reduction of the acyl group to furnish the corresponding N1-alkyl derivative.

The following tables provide hypothetical yet scientifically plausible examples of N-alkylation and N-acylation reactions of this compound, based on established methodologies for analogous indazole compounds.

Table 1: N-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Temperature (°C) | Putative Major Product |

| Methyl Iodide | NaH | THF | 0 to rt | 4-Bromo-1,6-dimethyl-1H-indazol-3-amine |

| Ethyl Bromide | K₂CO₃ | DMF | rt to 60 | 1-Ethyl-4-bromo-6-methyl-1H-indazol-3-amine |

| Benzyl Chloride | Cs₂CO₃ | Acetonitrile | rt to 80 | 1-Benzyl-4-bromo-6-methyl-1H-indazol-3-amine |

Table 2: N-Acylation of this compound

| Acylating Agent | Base | Solvent | Temperature (°C) | Putative Product |

| Acetyl Chloride | Pyridine | DCM | 0 to rt | N-(4-Bromo-6-methyl-1H-indazol-3-yl)acetamide |

| Benzoyl Chloride | Et₃N | THF | 0 to rt | N-(4-Bromo-6-methyl-1H-indazol-3-yl)benzamide |

| Acetic Anhydride | Pyridine | - | rt | N-(4-Bromo-6-methyl-1H-indazol-3-yl)acetamide |

It is important to note that the exocyclic amino group at the C3 position is also a potential site for alkylation and acylation. Therefore, careful control of reaction conditions and stoichiometry is essential to achieve selective modification of the indazole nitrogens. In some instances, protection of the exocyclic amino group may be necessary prior to N-alkylation or N-acylation of the indazole ring. Subsequent deprotection would then yield the desired product. The development of regioselective protocols for the N-functionalization of this compound is a key area of research, as it opens up avenues for the synthesis of novel indazole derivatives with potential therapeutic applications.

Advanced Spectroscopic Characterization and Structural Analysis in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidation (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N NMR in Tautomer Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of indazole isomers. The differentiation between compounds like 4-Bromo-6-methyl-1H-indazol-3-amine and its various positional isomers is achieved by analyzing chemical shifts, coupling constants, and signal multiplicities in various NMR experiments.

¹H NMR: Proton NMR spectra provide information on the substitution pattern of the aromatic ring. The chemical shifts of the aromatic protons on the benzene (B151609) portion of the indazole ring are distinct for each isomer. For a related compound, 3-Bromo-6-methyl-1H-indazol-4-amine, proton NMR is used to confirm the expected substitution pattern through characteristic singlets and doublets for the aromatic and methyl protons.

¹³C NMR: Carbon-13 NMR helps to confirm the position of substituents by observing the chemical shifts of the carbon atoms in the indazole core. The carbon atom attached to the bromine (C-4) would exhibit a characteristic shift, distinguishable from the carbon bearing the methyl group (C-6) or the amine group (C-3).

Tautomer Analysis (¹⁵N NMR): Indazoles can exist in different tautomeric forms (e.g., 1H and 2H). ¹⁵N NMR spectroscopy is a particularly effective technique for studying this phenomenon. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, allowing researchers to determine the predominant tautomer in solution or in the solid state. For the specified compound, determining whether the proton resides on N1 or N2 of the pyrazole (B372694) ring is crucial, and ¹⁵N NMR would be the definitive method.

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of a synthesized compound.

Molecular Ion Peak: In a mass spectrum of this compound (C₈H₈BrN₃), the presence of a molecular ion peak corresponding to its molecular weight (approximately 226.07 g/mol ) would be expected. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. For instance, HRMS is a key technique used to verify the molecular weight of the related isomer 6-Bromo-1-methyl-1H-indazol-4-amine.

Isotopic Pattern: A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two peaks (M and M+2) of nearly equal intensity.

Purity Assessment: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to assess compound purity by separating the main compound from any impurities before detection by the mass spectrometer.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. While the specific spectrum for this compound is not available, general regions for key functional groups in related molecules are well-established. researchgate.netresearchgate.net

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| N-H (amine & indazole) | 3200-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (methyl) | 2850-2960 | Stretching |

| C=N, C=C (ring) | 1500-1650 | Stretching |

| C-N | 1250-1350 | Stretching |

| C-Br | 500-600 | Stretching |

Table 1: General Expected Infrared Absorption Frequencies for Key Functional Groups.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique would precisely determine the bond lengths, bond angles, and the exact positions of the bromo, methyl, and amine substituents on the indazole ring. It is the gold standard for differentiating between closely related regioisomers, a common challenge in the synthesis of substituted indazoles. For complex cases, such as differentiating isomers of bromo-indazoles, X-ray crystallography is considered an essential tool for unambiguous structural confirmation.

Computational Chemistry and Structure Activity Relationship Sar Analysis

Rational Drug Design and Scaffold Optimization Principles

The indazole scaffold, a bicyclic aromatic heterocycle, is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov This versatility makes it a prime candidate for rational drug design, a process that uses computational tools to predict and optimize the therapeutic potential of molecules. researchgate.net By modifying the indazole core with different functional groups, researchers can fine-tune its properties to enhance its interaction with specific targets, such as protein kinases, which are often implicated in diseases like cancer. nih.gov

The principles of scaffold optimization involve systematically altering the core structure and its substituents to improve efficacy, selectivity, and pharmacokinetic properties. This can involve adding, removing, or replacing chemical groups to enhance binding affinity, block metabolic breakdown, or improve solubility. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of 4-Bromo-6-methyl-1H-indazol-3-amine and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its related compounds, SAR studies have provided valuable insights into the roles of its key functional groups.

Influence of Bromine Substitution on Biological Activity

The bromine atom at the 4-position of the indazole ring significantly impacts the compound's biological profile. Halogen atoms like bromine can influence a molecule's lipophilicity (its ability to dissolve in fats and oils), which can affect how it is absorbed and distributed in the body. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a biological target. nih.gov

In a series of novel 4-bromo-1H-indazole derivatives designed as FtsZ inhibitors, the presence of the bromine atom was found to be important for their antibacterial activity. bldpharm.com For instance, certain brominated indazole compounds showed significantly more potent activity against penicillin-resistant Staphylococcus aureus compared to the non-brominated reference compound. bldpharm.com The position of the bromine atom is also critical. For example, in the synthesis of a potent anti-HIV agent, the regioselective bromination to place the bromine at the 7-position of a 4-chloro-1H-indazol-3-amine was a key step. chemsrc.com

Role of Methyl Group at Position 6 on Biological Activity

The methyl group at the 6-position of the indazole ring also plays a significant role in the molecule's activity. This small alkyl group can influence the compound's shape and its interactions with the target protein. In some cases, the presence of a methyl group can enhance binding by fitting into a hydrophobic pocket within the active site of an enzyme.

SAR studies on 3,6-disubstituted indazole derivatives as hepcidin (B1576463) production inhibitors highlighted the importance of substitutions at the C6 position. nih.gov Similarly, research on 6-substituted aminoindazoles as anticancer agents showed that the nature of the substituent at this position influenced their cytotoxic activities. researchgate.net The absence or presence of a methyl group at other positions, such as the 3-position, can also significantly alter the anti-proliferative activity of indazole derivatives. researchgate.net

Impact of 3-Amino Functionality on Target Interactions

The 3-amino group is a key feature of this class of compounds, often acting as a crucial "hinge-binding" fragment. This means it can form hydrogen bonds with the "hinge region" of protein kinases, a critical interaction for inhibiting their activity. nih.govbldpharm.com The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment in several kinase inhibitors. nih.gov

Modifications to this amino group can have a profound effect on biological activity. For example, in a study of amino-indazole inhibitors, replacing the acetyl group on the 3-aminoindazole with a free amino group maintained potent inhibition against certain kinases but led to a loss of activity against others, demonstrating the nuanced role of this functionality. ebi.ac.uk

Effects of N-Substitution on Efficacy and Selectivity

The nitrogen atoms of the indazole ring, particularly at the N1 position, provide another point for modification. N-substitution can significantly impact a compound's properties, including its solubility, metabolic stability, and target selectivity.

Molecular Modeling and Docking Studies

To visualize and understand the interactions between this compound and its potential biological targets at the atomic level, researchers employ molecular modeling and docking studies. These computational techniques predict the most likely binding pose of a ligand (the small molecule) within the active site of a protein and estimate the strength of the interaction.

Molecular docking studies on various indazole derivatives have revealed key interactions that contribute to their inhibitory activity. For example, docking of 3-amino-1H-indazoles into the active site of glycogen (B147801) synthase kinase 3 beta (GSK3β) showed that the most active compounds formed three hydrogen bonds with residues in the hinge region of the enzyme. bldpharm.com

While specific docking studies for this compound are not extensively detailed in the public domain, the general principles derived from related indazole analogs provide a strong framework for predicting its binding mode and guiding the design of more potent and selective inhibitors. nih.gov

Interactive Data Tables

Below are interactive tables summarizing the key structural features and their known or inferred impact on the biological activity of indazole derivatives.

Table 1: Influence of Substituents on Biological Activity

| Substituent | Position | General Influence on Activity |

|---|---|---|

| Bromine | 4 | Can enhance lipophilicity and participate in halogen bonding, potentially increasing binding affinity. nih.govbldpharm.com |

| Methyl | 6 | Can interact with hydrophobic pockets in the target protein, influencing binding and selectivity. nih.govresearchgate.net |

| Amino | 3 | Acts as a key hinge-binding motif, forming crucial hydrogen bonds with kinase targets. nih.govbldpharm.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-1H-indazol-3-amine |

| 3-amino-1H-indazol-6-yl-benzamides |

| N-(1H-indazol-6-yl)benzenesulfonamide |

| 3-amino-1H-indazoles |

| 4-bromo-1H-indazole |

| 6-substituted aminoindazoles |

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a notable absence of specific computational chemistry and structure-activity relationship (SAR) studies for the compound This compound . The requested detailed research findings, data tables, and analyses pertaining to its interaction with specific biological targets and its quantum chemical properties are not available in the public domain based on the conducted searches.

While computational methodologies are frequently applied to the broader class of indazole derivatives in drug discovery, specific results from these analyses for this compound have not been published or indexed in accessible scientific databases. Therefore, the generation of an article with the specific, detailed content as outlined in the user's request is not possible without resorting to speculation or fabricating data, which would violate the core principles of accuracy.

The following outlines the specific areas where research data is unavailable:

Free-Energy Perturbation (FEP) Simulations for Binding Affinity Prediction

No research detailing the use of FEP simulations to predict the binding affinity of this compound was located.

Given the strict requirement to focus solely on this compound and to provide detailed, factual research findings, the article cannot be constructed at this time. Information available for isomers, such as 3-bromo-6-methyl-1H-indazol-4-amine or other indazole analogs, cannot be used as it would violate the explicit instruction to focus only on the specified compound.

Should peer-reviewed studies concerning the computational analysis of this compound become publicly available, the requested article could then be accurately generated.

Future Directions and Advanced Research Perspectives

Exploration of Novel Synthetic Pathways for Substituted Indazol-3-amines

The synthesis of functionalized indazol-3-amines is a critical step in the development of new chemical entities. While classical methods exist, future research will focus on developing more efficient, versatile, and environmentally friendly synthetic routes. Modern organic synthesis techniques can be adapted to create a diverse library of derivatives based on the 4-Bromo-6-methyl-1H-indazol-3-amine core.

Key areas for exploration include:

Transition Metal-Catalyzed Cross-Coupling: Techniques like Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to introduce a wide array of substituents at the bromine-bearing C4 position. nih.govrsc.org These reactions allow for the construction of complex molecules with high precision.

Flow Chemistry: The use of microreactors in flow chemistry offers significant advantages, including enhanced safety, improved reaction control, and scalability. researchgate.net Developing a continuous-flow synthesis for this compound derivatives would enable rapid and on-demand production of compound libraries for screening. researchgate.net

Cascade Reactions: One-pot, multi-component reactions, often called cascade reactions, provide an efficient pathway to complex structures from simple starting materials. organic-chemistry.org Research into cascade reactions starting from precursors like substituted 2-halobenzonitriles could yield novel indazole structures in a single, streamlined process. organic-chemistry.org

| Synthetic Method | Description | Potential Application for this compound |

|---|---|---|

| Palladium-Catalyzed Coupling | Involves coupling aryl halides with various partners (e.g., boronic acids) to form C-C or C-N bonds. nih.govorganic-chemistry.org | Functionalization at the C4-bromo position to introduce diverse chemical groups. |

| Copper-Catalyzed Annulation | A method for forming heterocyclic rings, such as synthesizing indazoles from substituted anilines. researchgate.net | Development of alternative routes to the core indazole scaffold with different substitution patterns. |

| Flow Chemistry Synthesis | Utilizes continuous flow reactors for chemical synthesis, offering better control and scalability. researchgate.net | Rapid library synthesis and process optimization for large-scale production. |

| Cyclocondensation Reactions | A reaction that forms a ring system, often used to create the indazole core from benzonitriles and hydrazine (B178648). nih.govresearchgate.net | Optimization of the core synthesis for higher yields and purity. |

Discovery of Undiscovered Biological Targets and Therapeutic Applications

Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and notably, antitumor effects. nih.govmdpi.com The primary focus for many indazole-based drugs has been the inhibition of protein kinases involved in cancer progression, such as VEGFR, EGFR, and FGFR. nih.govrsc.org However, the vast biological landscape remains only partially explored.

Future research should aim to:

Screen Against Diverse Target Classes: Beyond kinases, derivatives of this compound should be screened against other important enzyme families like histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARPs), which are also validated cancer targets. mdpi.comnih.gov

Investigate Novel Therapeutic Areas: The antibacterial potential of indazoles, for instance as inhibitors of the bacterial cell division protein FtsZ, presents a promising avenue for combating antibiotic resistance. nih.gov The unique structure of this compound could be optimized for potent and selective antibacterial activity.

Uncover Allosteric Modulation: Many drugs act as allosteric modulators, binding to a site on a receptor other than the primary binding site to modulate its activity. Investigating the potential of new indazole derivatives to act as positive allosteric modulators (PAMs) for targets like metabotropic glutamate (B1630785) receptors (mGlu) could open doors for treating neurological disorders. nih.gov

| Target Class | Examples | Known Indazole Activity | Future Potential for this compound |

|---|---|---|---|

| Protein Kinases | VEGFR, EGFR, FGFR, ALK nih.govmdpi.comrsc.org | Potent inhibition leading to anti-angiogenic and antiproliferative effects. rsc.org | Development of next-generation kinase inhibitors with improved selectivity and resistance profiles. |

| DNA Repair Enzymes | PARP1/PARP2 mdpi.com | Inhibition for treating cancers with specific DNA repair deficiencies. mdpi.com | Exploration as a potential PARP inhibitor for targeted cancer therapy. |

| Epigenetic Targets | Histone Deacetylases (HDACs) nih.gov | Inhibition leading to changes in gene expression and cell cycle arrest. nih.gov | Design of novel HDAC inhibitors for cancer and other diseases. |

| Bacterial Proteins | FtsZ nih.gov | Inhibition of bacterial cell division, showing antibacterial activity. nih.gov | Development of new antibiotics to address resistant bacterial strains. |

| GPCRs | Glucagon Receptor, mGlu Receptors nih.govnih.gov | Antagonism or allosteric modulation for metabolic and neurological disorders. nih.govnih.gov | Discovery of novel modulators for treating diabetes or Parkinson's disease. |

Development of Advanced Computational Models for Predictive Drug Discovery

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. For this compound, a synergistic approach combining computational modeling with experimental validation will be key to unlocking its therapeutic potential.

Advanced computational strategies to be developed include:

Fragment-Based Virtual Screening: This technique uses computational models to identify small molecular fragments that are likely to bind to a biological target. nih.gov These fragments can then be grown or linked to design potent inhibitors based on the indazole scaffold. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between a ligand and its target protein over time. rsc.org This can help rationalize binding modes and guide the design of derivatives with enhanced affinity and selectivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structure of compounds with their biological activity, QSAR can predict the potency of novel, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis.

Integration of Omics Technologies in Understanding Cellular Responses

Omics technologies, including genomics, proteomics, and metabolomics, offer a holistic view of the cellular changes induced by a chemical compound. Applying these technologies to this compound will be crucial for elucidating its mechanism of action and identifying biomarkers of response.

Future research should leverage:

Proteomics: By analyzing the entire protein content of cells before and after treatment, researchers can identify which proteins and signaling pathways are most affected by the compound. This can confirm intended targets and reveal unexpected off-target effects or novel mechanisms. For example, proteomic analysis could validate the downstream effects of kinase inhibition, such as changes in the phosphorylation state of key signaling proteins.

Transcriptomics (RNA-Seq): This technology measures the expression levels of all genes in a cell. It can reveal how this compound alters gene expression profiles, providing clues about its impact on cellular processes like apoptosis, cell cycle regulation, and metabolism. rsc.org

Metabolomics: By studying the small-molecule metabolites within a cell, metabolomics can provide a functional readout of the cellular state. This can help to understand the metabolic reprogramming induced by the compound in cancer cells, a hallmark of many malignancies.

Design of Next-Generation Indazole-Based Chemical Probes and Leads

The ultimate goal is to translate the potential of this compound into tangible therapeutic leads. This requires a strategic approach to molecular design, focusing on optimizing potency, selectivity, and pharmacokinetic properties.

Key design strategies include:

Structure-Guided Drug Design: Using high-resolution structural data of a target protein (from X-ray crystallography or cryo-EM), medicinal chemists can rationally design modifications to the this compound scaffold to improve its fit and interactions within the binding site. nih.gov

Molecular Hybridization: This strategy involves combining the structural features of this compound with other pharmacophores known to have desirable biological activities. nih.gov For example, hybridizing the indazole core with a pyrimidine (B1678525) moiety has proven effective in creating potent anticancer agents. rsc.orgmdpi.com

Development of Chemical Probes: A chemical probe is a highly potent and selective small molecule used to study the function of a specific biological target. Designing a probe based on the this compound scaffold would be a valuable tool for the broader research community to investigate the biology of its target protein in detail.

By pursuing these advanced research directions, the scientific community can systematically explore the chemical and biological space around this compound, paving the way for the discovery of next-generation probes and therapeutics to address unmet medical needs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-6-methyl-1H-indazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of brominated precursors (e.g., 2-bromo-6-methylbenzylidenehydrazine) using hydrazine or transition metal-catalyzed C–H amination . Optimization includes adjusting catalysts (e.g., Pd(OAc)₂ for cross-coupling), temperature (80–120°C), and solvent polarity (DMF or THF). Purification via column chromatography or recrystallization improves yield (typically 60–75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm regiochemistry (e.g., singlet for NH₂ at δ ~5.5 ppm; methyl group at δ ~2.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (212.05 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : Resolve ambiguous regiochemistry using SHELX software for structure refinement .

Q. How can researchers screen the biological activity of this compound in vitro?

- Methodological Answer : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) at 1–50 µM concentrations. Monitor IC₅₀ via fluorescence-based ADP-Glo™ assays. Include positive controls (e.g., staurosporine) and validate results with orthogonal methods like SPR or cellular proliferation assays (MTT) .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine at C4 directs electrophilic substitution to C5/C7 positions due to inductive effects. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution and transition states. Experimentally, track substituent migration via -NMR when using fluorinated nucleophiles .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities (>98% purity required) .

- Assay Conditions : Standardize buffer pH, ATP concentrations, and incubation times. Cross-validate with isothermal titration calorimetry (ITC) to rule out false positives .

- Structural Confirmation : Co-crystallize the compound with target proteins to confirm binding modes .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4R3P for kinases) to simulate binding. Prioritize poses with lowest ΔG and hydrogen bonding to NH₂/C–Br groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. What role does the methyl group play in modulating solubility and bioavailability?

- Methodological Answer :

- LogP Measurement : Determine octanol-water partition coefficients via shake-flask method (predicted LogP ~2.1). Compare with analogs (e.g., 4-Bromo-1H-indazol-3-amine, LogP ~1.8) to assess lipophilicity .

- Permeability Assays : Use Caco-2 cell monolayers to evaluate intestinal absorption. Methylation typically enhances permeability by 20–30% .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.